Ethyl thiazole-2-carboxylate

説明

Chemical Identity and Nomenclature

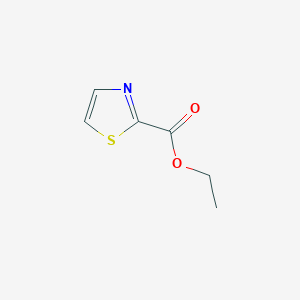

Ethyl thiazole-2-carboxylate (CAS: 14527-42-5) is a heterocyclic organic compound with the systematic IUPAC name ethyl 1,3-thiazole-2-carboxylate . Its molecular formula, C₆H₇NO₂S , reflects a thiazole ring (a five-membered aromatic system containing sulfur and nitrogen) substituted with an ethoxycarbonyl group at the 2-position. Common synonyms include 2-thiazolecarboxylic acid ethyl ester and ethyl 2-thiazolecarboxylate, as documented in chemical registries such as PubChem and Sigma-Aldrich.

Molecular Structure and Properties

The compound’s structure comprises a planar thiazole ring (C₃H₃NS) fused with an ethyl ester group (-COOEt) at the 2-position. This arrangement confers aromaticity to the thiazole core, while the ester group enhances electrophilicity, making it reactive in nucleophilic substitutions.

Historical Context and Research Evolution

The synthesis of thiazole derivatives dates to the late 19th century with the pioneering work of Arthur Hantzsch, who developed the Hantzsch thiazole synthesis —a condensation of α-haloketones with thioamides or thioureas. This compound emerged as a model compound in mid-20th-century studies exploring thiazole reactivity. Early syntheses involved lithiation of 2-bromothiazole followed by carboxylation, but modern routes prioritize efficiency, such as:

- Diazotization and Bromination : Reacting 2-aminothiazole derivatives with brominating agents.

- Transition Metal Catalysis : Carbonyl insertion reactions using palladium catalysts under CO atmosphere.

Recent advances focus on chemoenzymatic methods and flow chemistry to improve yields (>80%) and reduce reaction times.

Significance in Heterocyclic Chemistry

Thiazoles are pivotal in medicinal and materials chemistry due to their electronic diversity and bioactivity. This compound serves as:

- A building block for pharmaceuticals (e.g., antiviral agents and kinase inhibitors).

- A ligand precursor in coordination chemistry, forming complexes with transition metals.

- A fluorophore in sensor design, leveraging its conjugated π-system.

Applications in Drug Discovery:

| Derivative | Application | Reference |

|---|---|---|

| Morpholinoethoxy analogs | EGFR kinase inhibitors | |

| Glucosamine conjugates | Water-soluble biosensors | |

| Piperidinyl derivatives | Multitargeted anticancer agents |

特性

IUPAC Name |

ethyl 1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-2-9-6(8)5-7-3-4-10-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVMPKHJUPNWMDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80515788 | |

| Record name | Ethyl 1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80515788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14527-42-5 | |

| Record name | Ethyl 1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80515788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Cyclization of α-Haloketones with Thiourea Derivatives

One classical and widely employed method involves the reaction of ethyl 2-bromoacetate with thiourea or substituted thioureas under basic conditions. This reaction proceeds via nucleophilic substitution followed by intramolecular cyclization to form the thiazole ring.

- Reaction conditions: Typically, sodium ethoxide or another strong base is used in an alcoholic solvent (e.g., ethanol).

- Mechanism: The thiourea sulfur attacks the α-bromo carbon of ethyl 2-bromoacetate, forming an intermediate that cyclizes to the thiazole ring.

- Advantages: Straightforward, good yields, and amenable to scale-up.

- Limitations: Requires careful control of base and temperature to avoid side reactions.

Multi-Step Functionalization via Halogenation, Reduction, Carbonylation, and Substitution

A more complex but versatile synthetic route involves multiple steps starting from 2-(2-aminothiazole-4-yl) ethyl acetate, as detailed in recent patent literature:

| Step | Reaction Description | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Diazotization and bromination of 2-(2-aminothiazole-4-yl) ethyl acetate | Diazotization reagent, bromination reagent, dichloromethane, room temperature | 2-(2-bromothiazole-4-yl) ethyl acetate |

| 2 | Reduction of brominated intermediate | Reducing agent (e.g., NaBH4), ethanol, 0 °C to room temperature | 2-(2-bromothiazole-4-yl) ethane-1-ol |

| 3 | Carbonyl insertion (carbonylation) | Triethylamine, transition metal catalyst (e.g., Pd-based), CO atmosphere, 80 °C | 4-(2-hydroxyethyl) thiazole-2-carboxylic acid ethyl ester |

| 4 | Nucleophilic substitution (chlorination) | Thionyl chloride, organic solvent | 4-(2-chloroethyl) thiazole-2-carboxylic acid ethyl ester |

This route allows for the introduction of functional groups at the 4-position of the thiazole ring and the ethyl ester at the 2-position, enabling further derivatization.

- Advantages: Mild reaction conditions, high selectivity, environmentally friendlier due to catalytic steps.

- Yields: Generally high, with good purity after standard purification.

- Notes: The use of transition metal catalysts and carbon monoxide requires specialized equipment and safety measures.

Another approach involves the oxidation of hydroxymethylthiazole intermediates to thiazole carboxylic acids, which can then be esterified to ethyl esters.

- Process details:

- Hydroxymethylthiazole salts are oxidized in situ using a mixture of nitric acid and sulfuric acid.

- Reaction conditions: Elevated pressures (40–60 psi) and temperatures (around 160 °C) accelerate the oxidation.

- The aldehyde intermediate formed can be extracted and further oxidized.

- Yields: Carboxylic acid yields exceed 85% under optimized conditions.

- Esterification: The acid is then converted to the ethyl ester via standard esterification methods (e.g., reaction with ethanol and acid catalyst).

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization of ethyl 2-bromoacetate with thiourea | Ethyl 2-bromoacetate, thiourea | Sodium ethoxide, ethanol | Reflux, basic | Simple, good yield | Limited substitution scope |

| Multi-step halogenation, reduction, carbonylation, substitution | 2-(2-aminothiazole-4-yl) ethyl acetate | Diazotization reagent, bromination reagent, reducing agent, Pd catalyst, CO, thionyl chloride | Room temp to 80 °C, CO atmosphere | Functional group diversity, mild conditions | Requires catalysts, multi-step |

| Oxidation of hydroxymethylthiazole intermediates | Hydroxymethylthiazole salts | Nitric acid, sulfuric acid | Elevated pressure and temperature | High yield, direct oxidation | Harsh reagents, safety concerns |

- Pressure and Temperature Effects: Elevated pressure (40–60 psi) and temperature (~160 °C) significantly reduce reaction time in oxidation steps, improving throughput without compromising yield.

- Catalyst Selection: Transition metal catalysts (e.g., palladium complexes) facilitate carbonyl insertion reactions efficiently, enabling milder conditions and cleaner reactions.

- Reaction Monitoring: pH adjustment during oxidation and extraction steps optimizes aldehyde solubility and isolation, enhancing purity.

- Environmental Considerations: Catalytic methods and in situ oxidations reduce waste and hazardous by-products compared to traditional stoichiometric oxidations.

- Purification: Standard techniques include solvent extraction, recrystallization, and chromatography to achieve high purity ethyl thiazole-2-carboxylate derivatives.

The preparation of this compound involves several well-established synthetic strategies, ranging from direct cyclization of α-haloketones with thiourea to advanced multi-step functionalization involving halogenation, reduction, carbonylation, and substitution. Oxidation of hydroxymethylthiazole intermediates provides an alternative route to the carboxylic acid precursor. Optimization of reaction conditions such as temperature, pressure, catalyst choice, and pH control is critical for maximizing yield and purity. The choice of method depends on the desired substitution pattern, scale, and available equipment, with recent advances favoring catalytic and milder conditions for environmental and operational benefits.

化学反応の分析

Types of Reactions: Ethyl thiazole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.

Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-2 and C-5 positions of the thiazole ring

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and thiourea are frequently employed

Major Products: The major products formed from these reactions include various substituted thiazole derivatives, which have significant biological and industrial applications .

科学的研究の応用

Ethyl thiazole-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.

Medicine: this compound derivatives exhibit antimicrobial, antifungal, antiviral, and anticancer activities

Industry: It is utilized in the production of dyes, biocides, and chemical reaction accelerators.

作用機序

The mechanism of action of ethyl thiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Other derivatives may function as receptor antagonists, blocking the receptor’s ability to interact with its natural ligand .

類似化合物との比較

Table 1: Comparative Analysis of Ethyl Thiazole-2-Carboxylate Derivatives

Critical Research Findings

Decarboxylation Challenge : Attempts to hydrolyze this compound to its carboxylic acid consistently result in decarboxylation to 4-arylthiazoles, limiting direct applications in acid-sensitive reactions .

Biological Optimization : Substituents at C4 (e.g., CF₃, methoxy) enhance target binding affinity in kinase inhibitors but reduce metabolic stability in hepatic microsome assays .

Synthetic Versatility : Thiazole-2-carboxylates serve as universal precursors for:

生物活性

Ethyl thiazole-2-carboxylate is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings, experimental methodologies, and case studies from various studies.

Chemical Structure and Properties

This compound is characterized by a thiazole ring, which is a five-membered ring containing sulfur and nitrogen. The molecular formula for this compound is , with a molecular weight of approximately 185.24 g/mol. The presence of the thiazole moiety contributes to its biological activity by allowing interaction with various biological targets.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound and its derivatives. For instance, a series of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates were synthesized and tested for their antimicrobial efficacy. The results indicated that several compounds exhibited promising antibacterial activity against a range of pathogens, including resistant strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Ethyl Thiazole Derivatives

| Compound Name | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Ethyl 2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)thiazole-4-carboxylate | E. coli | 32 µg/mL |

| Ethyl 2-(2-(1-phenylethylidene)hydrazinyl)thiazole-4-carboxylate | S. aureus | 16 µg/mL |

| This compound | Candida albicans | 64 µg/mL |

Antioxidant Properties

The antioxidant potential of this compound has also been investigated, revealing that it can scavenge free radicals effectively. This property is crucial for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. In vitro assays demonstrated that certain derivatives exhibited higher antioxidant activity compared to standard antioxidants like ascorbic acid .

Anticancer Activity

Research into the anticancer properties of this compound has shown promising results. A study focused on its ability to inhibit cancer cell proliferation across different cell lines, including A549 (lung cancer), Caco-2 (colon cancer), and SHSY-5Y (neuroblastoma). The compound demonstrated significant cytotoxic effects with IC50 values in the low micromolar range .

Table 2: Cytotoxicity Profiles Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 5.0 |

| This compound | Caco-2 | 8.3 |

| This compound | SHSY-5Y | 3.7 |

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and proteins within cells. Studies suggest that it may inhibit key pathways involved in cell proliferation and survival, such as the c-Met signaling pathway, which is often dysregulated in cancer .

Case Studies

- Anticancer Efficacy : In a recent study, this compound derivatives were tested for their ability to induce apoptosis in cancer cells. The results indicated that these compounds could trigger cell cycle arrest and apoptosis through modulation of pro-apoptotic and anti-apoptotic proteins .

- Antimicrobial Resistance : Another study highlighted the potential of ethyl thiazole derivatives to overcome antibiotic resistance mechanisms in bacteria, suggesting their use as adjunct therapies alongside conventional antibiotics .

Q & A

Q. What are common synthetic routes for Ethyl thiazole-2-carboxylate and its derivatives?

Methodological Answer: this compound derivatives are typically synthesized via:

- Hantzsch thiazole synthesis : Starting from N-Tr-O-methylserine thioamide, modified Hantzsch methods yield enantiomerically pure thiazole-2-carboxylate esters .

- Nucleophilic substitution : Reacting halogenated intermediates (e.g., 4-(2-chloroethyl)morpholine) with thiazole esters under reflux with K₂CO₃/KI in acetone .

- Ester hydrolysis and coupling : Saponification of ethyl esters to carboxylic acids, followed by coupling with amines (e.g., BOP/Et₃N) to form amides or aldehydes via LiAlH₄ reduction .

Q. How is this compound characterized spectroscopically?

Methodological Answer: Characterization involves:

- ¹H/¹³C NMR : Assign peaks for thiazole protons (δ 7.8–8.2 ppm) and ester carbonyls (δ 165–170 ppm). Poor solubility (e.g., ≤2 mM in DMSO-d₆) may limit ¹³C analysis .

- FTIR : Key peaks include C=O (1666 cm⁻¹), C-N (1375 cm⁻¹), and ester C-O (1164 cm⁻¹) .

- HRMS : Used to confirm molecular ions (e.g., [M+H]+ = 349.9938 for chlorinated derivatives) .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity in this compound derivatives?

Methodological Answer:

- Chiral auxiliaries : Use enantiopure starting materials (e.g., N-Tr-O-methylserine thioamide) .

- Chromatographic resolution : Employ chiral column chromatography or recrystallization with enantioselective solvents.

- Stereochemical validation : Compare optical rotation/X-ray data with natural products to resolve discrepancies (e.g., C-13 configuration in cyclic peptides) .

Q. What strategies address low solubility in spectroscopic studies of thiazole derivatives?

Methodological Answer:

- Derivatization : Introduce hydrophilic groups (e.g., glucosamine conjugation via amidation) to enhance aqueous solubility .

- Alternative solvents : Use deuterated DMSO-d₆ or DMF-d₇ for NMR. For FTIR, employ KBr pellets or ATR techniques .

- Surfactant-assisted dissolution : Add mild detergents (e.g., Tween-20) for biological assays .

Q. How to resolve contradictions in stereochemical assignments during total synthesis?

Methodological Answer:

- Comparative analysis : Contrast synthetic intermediates with natural products via X-ray crystallography or NOE spectroscopy .

- Epimerization studies : Re-synthesize disputed stereoisomers and compare spectral data (e.g., ¹H NMR coupling constants) .

- Computational modeling : Use DFT calculations to predict NMR shifts and confirm configurations .

Q. How to design multicomponent reactions (MCRs) involving this compound?

Methodological Answer:

- Nitrile-based MCRs : React nitriles with ethyl bromoacetoacetate to form thiazole cores, followed by hydrolysis and coupling with amines .

- Wittig olefination : Extend aldehyde intermediates (from LiAlH₄ reduction) with conjugated thiazoles for peptide homologation .

- Statistical optimization : Use DoE (Design of Experiments) to balance reaction parameters (e.g., temperature, catalyst loading) .

Q. What analytical methods validate synthetic yields and purity?

Methodological Answer:

Q. How to handle contradictory bioactivity data in thiazole-based drug discovery?

Methodological Answer:

- Dose-response validation : Re-test compounds across multiple concentrations (e.g., 0.1–100 μM) to confirm IC₅₀ trends .

- Off-target assays : Rule out false positives via counter-screening against unrelated enzymes/proteins.

- Structural analogs : Synthesize derivatives with modified substituents (e.g., halogens, morpholinoethoxy groups) to establish SAR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。